![molecular formula C20H19N3O3 B2822381 3-(benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2309342-60-5](/img/structure/B2822381.png)
3-(benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
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Description
3-(benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as BOPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BOPB is a benzamide derivative that exhibits a unique chemical structure, which makes it a promising candidate for drug development.
Scientific Research Applications
Histone Deacetylase Inhibition
The compound MGCD0103, a structurally related molecule, acts as an isotype-selective histone deacetylase (HDAC) inhibitor. It shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce cell-cycle arrest and apoptosis, highlighting its application in cancer research and therapy (Zhou et al., 2008).
Anti-Tubercular Activity
Related benzamide derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity with low cytotoxicity, suggesting their potential application in developing new anti-tubercular agents (Nimbalkar et al., 2018).
Synthesis of Novel Heterocyclic Compounds
Research has also focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were investigated for their anti-inflammatory and analgesic activities, indicating their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Platinum-Catalyzed Hydroamination
A study on the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides showcases a synthetic application, facilitating the production of N-ethylbenzamide derivatives. This method demonstrates a valuable tool in synthetic organic chemistry for constructing amide bonds (Wang and Widenhoefer, 2004).
Potassium Channel Openers
N-pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, active in animal models of epilepsy and pain. This research underscores their application in neurological disorder treatment, though further development was halted due to toxicities (Amato et al., 2011).
Stearoyl-CoA Desaturase-1 Inhibition
Further investigation into benzamides led to the identification of potent inhibitors of stearoyl-CoA desaturase-1, a critical enzyme in lipid metabolism. These findings have implications for treating metabolic disorders (Uto et al., 2009).
properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(21-11-13-23-12-5-10-22-20(23)25)17-8-4-9-18(14-17)26-15-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOSCDKBXZRIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCN3C=CC=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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